

## Umbralisib Hydrochloride: A Technical Guide for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Umbralisib (Ukoniq) received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1] However, in June 2022, the FDA withdrew its approval for umbralisib due to safety concerns, specifically a possible increased risk of death observed in the UNITY-CLL clinical trial.[1] This document is intended for research and informational purposes only and does not constitute medical advice.

## **Executive Summary**

**Umbralisib hydrochloride** (formerly TGR-1202) is an oral, potent, and selective dual inhibitor of phosphoinositide 3-kinase-delta (PI3K $\delta$ ) and casein kinase 1-epsilon (CK1 $\epsilon$ ).[2] Its unique mechanism of action targets key signaling pathways implicated in the pathogenesis of various B-cell malignancies.[3] While its clinical use has been discontinued due to safety concerns, the study of umbralisib provides valuable insights into the therapeutic targeting of these pathways. This guide provides a comprehensive technical overview of umbralisib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

## Mechanism of Action: Dual Inhibition of PI3K $\delta$ and CK1 $\epsilon$



Umbralisib exerts its antineoplastic effects through the simultaneous inhibition of two distinct kinases:

- Phosphoinositide 3-Kinase Delta (PI3Kδ): The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, promoting cell proliferation, survival, and differentiation.[4] Umbralisib selectively inhibits PI3Kδ, thereby disrupting downstream signaling through AKT and mTOR.
- Casein Kinase 1-Epsilon (CK1ε): CK1ε is a serine/threonine kinase that has been implicated in the regulation of oncoprotein translation and the pathogenesis of cancer cells, including lymphoid malignancies.[3] The inhibition of CK1ε by umbralisib represents a novel therapeutic approach, and its precise contribution to the overall efficacy and safety profile of the drug is an area of ongoing investigation.

The dual inhibition of both PI3K $\delta$  and CK1 $\epsilon$  by umbralisib is a unique characteristic that differentiates it from other PI3K inhibitors and may contribute to its distinct clinical profile.

**Quantitative Data Summary** 

**Table 1: In Vitro Potency of Umbralisib** 

| Target                                     | Assay Type        | Potency (EC50/IC50) |
|--------------------------------------------|-------------------|---------------------|
| ΡΙ3Κδ                                      | Biochemical Assay | 22.2 nM (EC50)[2]   |
| CK1ɛ                                       | Biochemical Assay | 6.0 μM (EC50)[2]    |
| Human whole blood CD19+ cell proliferation | Cell-based Assay  | 100-300 nM          |
| Phosphorylated AKT (Ser473) inhibition     | Cell-based Assay  | 10 nM - 100 μM[2]   |

# Table 2: Clinical Efficacy in the UNITY-NHL Trial (Phase IIb)



| Indication                         | Patient<br>Population                                                 | Overall<br>Response<br>Rate (ORR) | Complete<br>Response (CR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|------------------------------------|-----------------------------------------------------------------------|-----------------------------------|---------------------------|--------------------------------------------------|
| Marginal Zone<br>Lymphoma<br>(MZL) | Relapsed/refract<br>ory, ≥1 prior anti-<br>CD20 regimen<br>(n=69)     | 49.3%[5]                          | 15.9%[5]                  | Not Reached[5]                                   |
| Follicular<br>Lymphoma (FL)        | Relapsed/refract<br>ory, ≥2 prior<br>systemic<br>therapies<br>(n=117) | 45.3%[5]                          | 5.1%[5]                   | 10.6 months[5]                                   |

Table 3: Key Safety Findings from Clinical Trials (Pooled Data)



| Adverse Event<br>(Any Grade)         | Frequency    | Grade ≥3 Adverse<br>Event               | Frequency (Grade<br>≥3) |
|--------------------------------------|--------------|-----------------------------------------|-------------------------|
| Diarrhea                             | 52.3%[6]     | Neutropenia                             | 11.3%[6]                |
| Nausea                               | 41.5%[6]     | Diarrhea                                | 7.3%[6]                 |
| Fatigue                              | 31.8%[6]     | Increased<br>Aminotransferase<br>Levels | 5.7%[6]                 |
| Increased Creatinine                 | Common[1][7] | Pneumonia                               | 12%[8]                  |
| Neutropenia                          | Common[1][7] | Leukocytosis                            | 14%[8]                  |
| Transaminase<br>Elevation            | Common[1][7] | Thrombocytopenia                        | 12%[8]                  |
| Musculoskeletal Pain                 | Common[1][7] |                                         |                         |
| Anemia                               | Common[1][7] | _                                       |                         |
| Thrombocytopenia                     | Common[1][7] | _                                       |                         |
| Upper Respiratory<br>Tract Infection | Common[1][7] | _                                       |                         |

# Experimental Protocols In Vitro Kinase Assay for PI3K $\delta$ and CK1 $\epsilon$ Inhibition

Objective: To determine the direct inhibitory activity of umbralisib on purified recombinant PI3K $\delta$  and CK1 $\epsilon$  enzymes.

#### Methodology:

Reaction Setup: The assay is performed in a low-volume 384-well plate format. Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ, casein for CK1ε), and ATP in a kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[9]



- Inhibitor Addition: Umbralisib is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control is included.
- Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[10]
- Detection: The kinase activity is measured by quantifying the amount of ADP produced using a luminescence-based assay such as the ADP-Glo™ Kinase Assay. This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9]
   [10]
- Data Analysis: The luminescent signal is measured using a plate reader. The percentage of
  inhibition for each umbralisib concentration is calculated relative to the DMSO control. The
  IC50 value, representing the concentration of umbralisib required to inhibit 50% of the kinase
  activity, is determined by fitting the data to a dose-response curve.

## **Cellular Assay for Inhibition of AKT Phosphorylation**

Objective: To assess the effect of umbralisib on the phosphorylation of AKT, a key downstream effector of the PI3K signaling pathway, in a cellular context.

#### Methodology:

- Cell Culture and Treatment: A relevant human lymphoma or leukemia cell line is cultured to 70-80% confluency. The cells are then treated with various concentrations of umbralisib or a vehicle control (DMSO) for a specified duration.
- Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a
  lysis buffer supplemented with protease and phosphatase inhibitors to preserve the
  phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal protein loading for subsequent analysis.
- Western Blotting:



- Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
- The membrane is incubated with a primary antibody specific for phosphorylated AKT at Serine 473 (p-AKT Ser473).
- A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody.
- The signal is visualized using a chemiluminescent substrate.
- The membrane is also probed with an antibody for total AKT to serve as a loading control.
- Data Analysis: The intensity of the p-AKT and total AKT bands is quantified. The ratio of p-AKT to total AKT is calculated for each treatment condition to determine the extent of inhibition of AKT phosphorylation by umbralisib.

### **UNITY-NHL Clinical Trial Protocol (Abbreviated)**

Trial Identifier: NCT02793583

Objective: To evaluate the safety and efficacy of umbralisib monotherapy in patients with previously treated non-Hodgkin lymphoma.[11]

Study Design: A multicenter, open-label, Phase IIb study with multiple cohorts based on lymphoma subtype.[5]

#### Key Eligibility Criteria:

- Adults (≥18 years) with a histologically confirmed diagnosis of relapsed or refractory MZL,
   FL, or other specified NHL subtypes.
- Patients with MZL must have received at least one prior therapy, including an anti-CD20based regimen.[11]
- Patients with FL must have received at least two prior systemic therapies, including an anti-CD20 regimen and an alkylating agent.[12]



• ECOG performance status of ≤2.

#### Treatment:

- Umbralisib administered orally at a dose of 800 mg once daily.[5]
- Treatment continued until disease progression or unacceptable toxicity.[5]

#### Primary Endpoint:

 Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to the revised International Working Group (IWG) criteria.[11][12]

#### Secondary Endpoints:

- Duration of Response (DoR)
- Progression-Free Survival (PFS)
- Time to Response (TTR)
- · Safety and tolerability

## **Mandatory Visualizations**





Click to download full resolution via product page

PI3K/AKT/mTOR signaling pathway and the inhibitory action of umbralisib.





#### Click to download full resolution via product page

Experimental workflow for an in vitro kinase inhibition assay.



Click to download full resolution via product page



Logical relationship of umbralisib's dual inhibition and its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Umbralisib Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. umbralisib [drugcentral.org]
- 4. benchchem.com [benchchem.com]
- 5. Umbralisib for Relapsed or Refractory Indolent Non-Hodgkin Lymphoma The ASCO Post [ascopost.com]
- 6. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. promega.es [promega.es]
- 10. promega.com [promega.com]
- 11. ashpublications.org [ashpublications.org]
- 12. TG Therapeutics Announces Positive Results from the UNITY-NHL Phase 2b Pivotal Trial Evaluating Umbralisib Monotherapy in Patients with Relapsed/Refractory Follicular Lymphoma | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
- To cite this document: BenchChem. [Umbralisib Hydrochloride: A Technical Guide for Hematologic Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800555#umbralisib-hydrochloride-for-hematologic-malignancies]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com